Phloroglucinol

Übersicht

Beschreibung

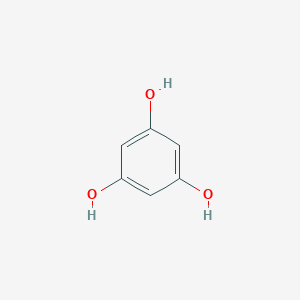

Phloroglucinol (1,3,5-trihydroxybenzene; CAS 108-73-6) is a simple phenolic compound with a symmetric aromatic ring structure featuring three hydroxyl groups at positions 1, 3, and 5 . It is widely utilized in pharmaceuticals (e.g., antispasmodic agents like Flopropione), cosmetics, dyes, and explosives due to its versatile reactivity . Naturally, it serves as a precursor for phlorotannins in marine brown algae (Sargassum fusiforme, Alaria esculenta) and is biosynthesized by certain Pseudomonas species (e.g., P. fluorescens) as 2,4-diacetylthis compound (DAPG), a potent antifungal agent .

Extraction from seaweed is challenging due to structural variability influenced by species and environmental conditions, necessitating tailored protocols for industrial applications . Analytical methods like HPLC-MS/MS enable precise quantification in biological fluids, with a lower limit of quantitation (LLOQ) of 5 ng/mL, critical for pharmacokinetic studies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Phloroglucinol can be synthesized through several methods. One common method involves the hydrolysis of benzene-1,3,5-triamine and its derivatives. This process typically involves the following steps:

Bromination of Resorcinol: Resorcinol is dissolved in a reaction solvent, followed by the addition of an N-bromosuccinimide solution. The mixture is heated to perform the bromination reaction, resulting in 4-bromoresorcinol.

Hydrolysis: The obtained 4-bromoresorcinol is then subjected to hydrolysis in the presence of a strong alkali and a catalyst, yielding a this compound salt solution.

Industrial Production Methods: In industrial settings, this compound can be produced through microbial biosynthesis. For example, Escherichia coli can be genetically engineered to produce this compound from acetate. This method involves the expression of this compound synthase (PhlD) and acetyl-CoA carboxylase (ACCase) in E. coli, which catalyze the conversion of malonyl-CoA to this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Phloroglucinol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: this compound can be oxidized through proton-coupled electron transfer (PCET) and sequential proton-loss electron transfer (SPLET) mechanisms. These reactions typically occur in different pH ranges, with PCET dominating at lower pH levels and SPLET at higher pH levels .

Reduction: this compound can be reduced to form different derivatives, such as this compound trimethyl ether. This reaction involves the methylation of the hydroxyl groups on the benzene ring .

Substitution: this compound can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups. For example, it can react with acyl chlorides to form acylated derivatives .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Acyl chlorides and alkyl halides are commonly used reagents.

Major Products:

Oxidation: Products include quinones and other oxidized derivatives.

Reduction: Products include methylated derivatives.

Substitution: Products include acylated and alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Anti-Diabetic Properties

Recent studies have shown that phloroglucinol exhibits promising anti-diabetic effects. In a study involving Wistar rats, this compound treatment significantly reduced fasting hyperglycemia and improved insulin sensitivity despite not preventing weight gain induced by a high-fat diet. The mechanism appears to involve enhanced mitochondrial function and reduced oxidative stress rather than direct effects on hepatic lipogenesis or AMPK activation . This suggests potential for this compound in managing metabolic disorders like non-alcoholic fatty liver disease (NAFLD).

1.2 Antioxidant Activity

This compound has demonstrated protective effects against oxidative stress-induced cytotoxicity. Research indicates that it can suppress hydrogen peroxide (H₂O₂)-induced DNA damage and apoptosis in C2C12 myoblasts by blocking reactive oxygen species production . This antioxidant property positions this compound as a candidate for therapeutic interventions aimed at oxidative stress-related conditions.

1.3 Antimicrobial and Antiviral Effects

This compound compounds have been identified with antimicrobial properties, making them suitable for use in treating infections. They exhibit efficacy against various pathogens, including bacteria and fungi . Additionally, there are indications of antiviral activity, further expanding their potential therapeutic applications.

Agricultural Applications

2.1 Plant Growth Regulator

This compound is utilized as a plant growth regulator due to its ability to enhance phenolic compound production in plants. This application is particularly relevant in viticulture, where preharvest application of this compound has been shown to increase the phenolic content of grapes, thereby improving wine quality . The compound's role in modulating plant stress responses also suggests its utility in promoting resilience against environmental challenges.

Cosmetic Applications

This compound's antioxidant and anti-inflammatory properties make it a valuable ingredient in cosmetic formulations. Its ability to protect skin cells from oxidative damage supports its use in products aimed at reducing signs of aging and enhancing skin health . Furthermore, its antimicrobial properties can contribute to skin care products targeting acne and other skin infections.

Industrial Applications

This compound finds applications beyond pharmaceuticals and cosmetics; it is also used in the textile industry as a dyeing agent due to its chemical stability and affinity for certain fibers . Its versatility extends to the production of paints and coatings where its properties can enhance durability and performance.

Summary Table of this compound Applications

| Field | Application | Mechanism/Effect |

|---|---|---|

| Pharmaceuticals | Anti-diabetic | Reduces hyperglycemia; improves insulin sensitivity |

| Antioxidant | Protects against oxidative stress; inhibits apoptosis | |

| Antimicrobial/Antiviral | Effective against various pathogens | |

| Agriculture | Plant growth regulator | Enhances phenolic compound production |

| Cosmetics | Skin care products | Antioxidant; anti-inflammatory; antimicrobial properties |

| Industrial | Dyeing agent | Chemical stability; enhances dye affinity |

Case Studies

Case Study 1: Anti-Diabetic Effects

In a controlled trial with Wistar rats on a high-fat diet, this compound administration resulted in significant reductions in fasting blood glucose levels and improved insulin response metrics over ten weeks. This study highlights the potential of this compound as an adjunct therapy for diabetes management .

Case Study 2: Oxidative Stress Protection

A study evaluating the effects of this compound on C2C12 myoblasts demonstrated that pre-treatment with this compound significantly mitigated H₂O₂-induced cytotoxicity and DNA damage, showcasing its protective role against oxidative stress-related cellular injuries .

Wirkmechanismus

Phloroglucinol exerts its effects by directly inhibiting voltage-dependent calcium channels on smooth muscle cells. This inhibition leads to an antispasmodic effect on smooth muscle, which helps alleviate visceral pain, especially in cases of acute pain . Additionally, this compound inhibits the action of Catechol-O-Methyl Transferase (COMT), leading to the relaxation of smooth muscle spasms .

Vergleich Mit ähnlichen Verbindungen

Phloroglucinol vs. Phlorotannins and Tannic Acid

Phlorotannins are polymeric derivatives of this compound, varying in polymerization degree (e.g., tetramers to octamers in Sargassum spp.) . Unlike monomeric this compound, phlorotannins exhibit higher molecular weights (e.g., m/z 747 for hexamers) and enhanced bioactivities, including antioxidant and larval settlement inhibition in marine organisms . In toxicity assays, this compound (LC₅₀ > 100 µg/mL) is less toxic than phlorotannins (LC₅₀ = 15–30 µg/mL) and tannic acid (LC₅₀ = 10 µg/mL), but all three inhibit Hydroides elegans larval settlement with EC₅₀ values < 5 µg/mL .

| Property | This compound | Phlorotannins | Tannic Acid |

|---|---|---|---|

| Structure | Monomeric (C₆H₆O₃) | Oligo-/polymeric | Polyphenolic ester |

| Molecular Weight | 126.11 g/mol | 373–995 Da (4–8 units) | 1701.20 g/mol |

| EC₅₀ (larval inhibition) | 4.8 µg/mL | 2.1–4.5 µg/mL | 1.2 µg/mL |

| Toxicity (LC₅₀) | >100 µg/mL | 15–30 µg/mL | 10 µg/mL |

| Primary Source | Brown algae, Pseudomonas | Brown algae | Plant tissues |

| Key Applications | Pharmaceuticals, dyes | Antioxidants, antifouling | Tanning, medicinal |

This compound vs. Microbial Derivatives: 2,4-Diacetylthis compound (DAPG)

DAPG, a this compound derivative with two acetyl groups, is biosynthesized by Pseudomonas fluorescens via the phlACBD gene cluster . It exhibits superior antifungal activity compared to unmodified this compound, targeting plant pathogens like Fusarium oxysporum . DAPG’s mode of action involves disrupting membrane integrity, while this compound lacks direct antimicrobial potency . Regulatory genes like phlF tightly control DAPG production, whereas this compound synthesis in algae is environmentally modulated .

Key Research Findings and Challenges

- Extraction Variability: this compound content in Alaria esculenta is 30% lower than in Saccharina latissima, complicating standardization .

- Analytical Advances : HPLC-MS/MS with a Diamonsil C18 column enables rapid quantification in plasma, achieving 90% recovery via liquid-liquid extraction .

- Hydration Dynamics: this compound dihydrate is stable at >16% relative humidity but dehydrates rapidly at higher temperatures, impacting pharmaceutical formulation .

- Biosynthetic Engineering: E. coli engineered with Pseudomonas genes produces this compound at 1.2 g/L, though yields lag behind natural sources .

Biologische Aktivität

Phloroglucinol, a naturally occurring phenolic compound, has garnered significant attention for its diverse biological activities. This article explores its various pharmacological effects, including anti-inflammatory, antioxidant, antimicrobial, and antidiabetic properties, supported by case studies and research findings.

Chemical Structure and Properties

This compound is a trihydroxybenzene derivative with the chemical formula C6H6O3. Its structure allows for multiple interactions with biological targets, making it a versatile compound in pharmacology.

Biological Activities

1. Anti-Inflammatory Activity

This compound and its derivatives have demonstrated notable anti-inflammatory effects. A study synthesized several this compound-based compounds and evaluated their inhibitory activities against inflammatory mediators such as inducible nitric oxide synthase (iNOS) and nuclear factor kappaB (NF-κB). The findings indicated that specific diacylthis compound compounds exhibited IC50 values of 19.0 µM for iNOS and 34.0 µM for NF-κB, suggesting potential as anti-inflammatory agents in drug discovery .

2. Antioxidant Properties

This compound has been recognized for its antioxidant capabilities, which help in combating oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and cardiovascular disorders .

3. Antimicrobial Effects

Research has shown that this compound possesses antimicrobial properties against various pathogens. For instance, it has been effective against Cryptococcus neoformans, indicating its potential role in treating fungal infections .

4. Antidiabetic Activity

This compound has also been studied for its antidiabetic properties. It can enhance insulin sensitivity and reduce blood glucose levels, making it a candidate for managing diabetes .

Case Studies

Case Study 1: this compound in Pregnancy Outcomes

A clinical study involving 453 cycles of frozen embryo transfer found that this compound pretreatment significantly improved pregnancy outcomes in women with endometriosis. The biochemical pregnancy rate was 63.13% in the this compound group compared to 51.27% in the control group (P < 0.05). Additionally, the live birth rate was higher (52.99% vs. 36.86%), while the early abortion rate was lower (7.75% vs. 20.18%) among those treated with this compound .

Case Study 2: Kounis Syndrome Induced by this compound

A case report documented a 52-year-old man who developed Kounis syndrome following the administration of this compound for abdominal pain relief. The patient exhibited ST-segment elevation myocardial infarction due to plaque rupture and thrombosis after receiving the drug, highlighting potential cardiovascular risks associated with this compound use .

Research Findings Summary

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing phloroglucinol in laboratory settings?

Answer: this compound synthesis typically involves acid-catalyzed cyclization of 1,3,5-trioxane or reduction of 2,4,6-trinitrophenol. Characterization requires:

- Purity analysis : High-performance liquid chromatography (HPLC) with UV detection at 270 nm .

- Structural confirmation : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) .

- Crystallography : X-ray diffraction to confirm anhydrous or hydrated forms .

Safety note: Use fume hoods and personal protective equipment (PPE) due to skin/eye irritation risks .

Q. What safety protocols are essential for handling this compound in research laboratories?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use local exhaust ventilation to avoid dust/aerosol formation .

- Spill management : Collect spills with inert absorbents (e.g., sand) and dispose as hazardous waste .

- Emergency response : Flush eyes with water for 15 minutes and seek medical attention for persistent irritation .

Q. How can this compound be quantified in biological samples?

Answer:

| Method | Detection Limit | Application | Reference |

|---|---|---|---|

| UV-Vis Spectrometry | 0.1 µg/mL | Aqueous solutions | |

| HPLC-UV | 0.05 µg/mL | Serum/plasma | |

| LC-MS/MS | 0.01 µg/mL | Cellular uptake studies | |

| Note: Validate methods with spike-and-recovery experiments to account for matrix effects . |

Advanced Research Questions

Q. How does this compound modulate RANKL/OPG signaling in osteoclastogenesis?

Answer:

- Mechanism : this compound competitively inhibits RANKL binding to RANK (binding energy: -791.40 kJ/mol) while stabilizing OPG-RANKL interactions .

- Experimental design :

- Use RAW 264.7 cells treated with RANKL (50 ng/mL) ± this compound (10–100 µM).

- Assess osteoclast differentiation via TRAP staining and gene expression (NFATc1, CTR) .

- Validate with surface plasmon resonance (SPR) for binding kinetics .

Q. How can contradictory findings on this compound’s antioxidant vs. pro-oxidant effects be resolved?

Answer:

- Dose dependency : Test concentrations from 1 µM to 1 mM in cell-free (e.g., DPPH assay) and cellular models (e.g., ROS detection with DCFH-DA) .

- Redox environment : Consider cell type-specific glutathione levels or NRF2 activation .

- Meta-analysis : Apply PRISMA guidelines to systematically review in vitro vs. in vivo outcomes .

Q. What experimental strategies are recommended to study this compound’s dual role in osteoblast/osteoclast regulation?

Answer:

- Co-culture models : Combine MC3T3-E1 osteoblasts and RAW 264.7 osteoclasts to simulate bone remodeling .

- Transcriptomics : RNA-seq to identify this compound-induced pathways (e.g., NRF2/Maf interaction reduces energy by 15% for antioxidant gene activation) .

- Micro-CT : Validate in vivo effects on bone density in ovariectomized rats .

Q. How can computational methods enhance understanding of this compound’s molecular interactions?

Answer:

- Molecular docking : Use AutoDock Vina to predict binding affinities for targets like RANKL or NRF2 .

- MD simulations : Analyze stability of this compound-protein complexes over 100 ns trajectories (e.g., GROMACS) .

- QSAR models : Corporate physicochemical properties (logP, polar surface area) to predict bioavailability .

Q. Methodological Guidance

Q. What frameworks are optimal for structuring research questions on this compound’s therapeutic potential?

Answer:

Q. How should researchers address gaps in this compound’s pharmacokinetic data?

Answer:

- ADME studies :

- Absorption : Caco-2 cell monolayers to predict intestinal permeability .

- Metabolism : Incubate with human liver microsomes + CYP450 inhibitors .

- Excretion : Radiolabeled this compound in rodent models .

Q. What are best practices for presenting this compound research data in manuscripts?

Answer:

- Tables : Label with Roman numerals, avoid duplicating figures, and include footnotes for abbreviations .

- Figures : Provide high-resolution images (300 dpi) with error bars for triplicate experiments .

- Reproducibility : Share raw data (e.g., NMR spectra, docking parameters) as supplementary files .

Eigenschaften

IUPAC Name |

benzene-1,3,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3/c7-4-1-5(8)3-6(9)2-4/h1-3,7-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCDYQQDYXPDABM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9048354 | |

| Record name | 1,3,5-Trihydroxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; Discolored by light; [Merck Index] White or cream colored powder; [MSDSonline] Crystallizes in anhydrous or dihydrate form; Sweet tasting crystals; [Ullmann], Solid | |

| Record name | Phloroglucinol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8601 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3,5-Trihydroxybenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013675 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

10.6 mg/mL at 20 °C | |

| Record name | 1,3,5-Trihydroxybenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013675 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.00016 [mmHg] | |

| Record name | Phloroglucinol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8601 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

108-73-6 | |

| Record name | Phloroglucinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phloroglucinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phloroglucinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12944 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | phloroglucinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1572 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Benzenetriol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Trihydroxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phloroglucinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.284 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHLOROGLUCINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DHD7FFG6YS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3,5-Trihydroxybenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013675 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

218.5 °C | |

| Record name | 1,3,5-Trihydroxybenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013675 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.